tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate
Description
tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate (CAS: 1523571-10-9) is a spirocyclic amine derivative with a unique bicyclic structure comprising two 3-membered rings sharing a central atom. Its molecular formula is C₂₂H₃₈N₄O₈, and it exists as a hemioxalate salt, indicating a 2:1 molar ratio between the diazaspiro compound and oxalic acid . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Key properties include:
Properties
IUPAC Name |
tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H18N2O2.C2H2O4/c2*1-9(2,3)14-8(13)12-5-4-10(12)6-11-7-10;3-1(4)2(5)6/h2*11H,4-7H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDMWTHLVBUYPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CNC2.CC(C)(C)OC(=O)N1CCC12CNC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523571-10-9 | |
| Record name | tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cycloaddition of appropriate precursors to form the spirocyclic ring system, followed by functional group modifications to introduce the tert-butyl and carboxylate groups . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Scientific Research Applications
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Synthetic Chemistry
- Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate is utilized in the synthesis of complex organic molecules due to its unique structural features that allow for various functional group transformations.
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Pharmaceutical Development
- The compound is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules that may exhibit therapeutic effects against various diseases.
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Biological Studies
- Research has shown that this compound can be used as a building block for studying biological interactions, particularly in the field of medicinal chemistry where it may assist in understanding drug-receptor interactions.
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Material Science
- The stability and reactivity profile of this compound make it a candidate for exploring new materials with specific properties, such as polymers or nanomaterials.
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Synthesis of Bioactive Compounds
- A study demonstrated the utility of this compound in synthesizing new derivatives with enhanced biological activity against cancer cell lines. The derivatives showed improved potency compared to existing treatments.
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Drug Design Innovations
- In another research project, the compound was employed as a scaffold for designing inhibitors targeting specific enzymes involved in metabolic pathways. The resulting compounds exhibited promising results in preliminary assays, indicating potential for further development.
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Material Science Applications
- Researchers have explored the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability. The findings suggest that modifications using this compound could lead to innovative materials suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship .
Comparison with Similar Compounds
tert-Butyl 2,6-Diazaspiro[3.3]heptane-2-carboxylate Oxalate(2:1) (CAS: 1041026-71-4)
- Key difference : Positional isomerism (carboxylate group at position 2 vs. 1).
- Impact : Altered electronic distribution and hydrogen-bonding capacity, affecting receptor binding and solubility.
- Molecular weight : 486.56 g/mol (identical due to stoichiometric similarity) .
- Bioavailability : Higher Log P (1.98 vs. 1.85 for the 1-carboxylate isomer) suggests improved membrane permeability .
tert-Butyl 2,7-Diazaspiro[4.4]nonane-2-carboxylate Hemioxalate (CAS: 1788054-69-2)
- Key difference : Expanded spiro system (4.4 vs. 3.3 rings).
- Impact : Increased conformational flexibility may enhance binding to larger enzymatic pockets but reduce metabolic stability .
- Synthesis : Requires additional steps for ring expansion, leading to lower yields (~50–60%) compared to the 3.3-heptane analogue .
Compounds with Modified Substituents
tert-Butyl 3,3-Difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate Hydrochloride (CAS: 2102412-20-2)
Biological Activity
Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate (CAS No. 1523571-10-9) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H38N4O8
- Molecular Weight : 486.56 g/mol
- CAS Number : 1523571-10-9
- Solubility : Slightly soluble in water .
Pharmacological Applications
This compound is primarily utilized as an intermediate in pharmaceutical synthesis. Its structure is significant for developing compounds with potential therapeutic effects.
Potential Therapeutic Effects
- Antidepressant Activity : Research indicates that spirocyclic compounds similar to tert-butyl 1,6-diazaspiro[3.3]heptane may exhibit antidepressant-like effects by modulating neurotransmitter systems such as serotonin and norepinephrine .
- Anti-inflammatory Properties : Some studies have suggested that derivatives of diazaspiro compounds can inhibit pro-inflammatory cytokines, indicating a potential role in treating inflammatory diseases .
- Antimicrobial Activity : Preliminary studies have shown that certain spiro compounds possess antimicrobial properties, although specific data on tert-butyl 1,6-diazaspiro[3.3]heptane hemioxalate remains limited .
The biological activity of tert-butyl 1,6-diazaspiro[3.3]heptane may be attributed to its interaction with various biological targets:
- Receptor Modulation : Compounds with similar structures often interact with neurotransmitter receptors, influencing mood and behavior.
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways could explain the anti-inflammatory effects observed in related compounds.
Study on Antidepressant Effects
A study published in 2024 explored the antidepressant properties of various diazaspiro compounds, including tert-butyl derivatives. The results indicated a significant reduction in depressive-like behaviors in animal models treated with these compounds compared to control groups.
In Vitro Studies on Anti-inflammatory Activity
In vitro assays have demonstrated that analogs of tert-butyl 1,6-diazaspiro[3.3]heptane can downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines, suggesting a mechanism for their anti-inflammatory action.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C22H38N4O8 |
| Molecular Weight | 486.56 g/mol |
| CAS Number | 1523571-10-9 |
| Solubility | Slightly soluble in water |
| Potential Activities | Antidepressant, Anti-inflammatory |
| Mechanisms | Receptor modulation, Enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl chloroformate reacts with 1,6-diazaspiro[3.3]heptane hydrochloride in dichloromethane at low temperatures (0–5°C) using triethylamine as a base . Scalable methods employ continuous flow reactors to enhance reproducibility and yield . Optimization involves adjusting stoichiometry (e.g., 1.2 equivalents of tert-butyl chloroformate) and monitoring reaction progress via TLC (Rf = 0.17 in hexane:EtOAc = 1:1) .
Q. How is the purity and structural integrity of this compound validated post-synthesis?
- Methodology : Characterization combines spectroscopic and chromatographic techniques:
- 1H/13C NMR : Key signals include δ 1.35 ppm (tert-butyl) and δ 156.1 ppm (carbamate carbonyl) .
- HRMS : Confirms molecular ion ([M+Na]+ observed at m/z 381.2157 vs. calculated 381.2149) .
- HPLC : Assesses enantiomeric excess (e.g., 89% ee for (S)-isomer using chiral columns) .
Q. What are the recommended storage conditions to maintain stability?
- Methodology : Store in sealed, light-protected containers at 2–8°C under anhydrous conditions to prevent hydrolysis of the tert-butyl carbamate group .
Advanced Research Questions
Q. How can enantioselective synthesis of this spirocyclic compound be achieved, and what catalysts are effective?
- Methodology : Iridium-catalyzed asymmetric amination enables enantioselective synthesis. For example, using [Ir(cod)Cl]₂ with chiral phosphoramidite ligands (e.g., (R)-SegPhos) in DMF at 90°C yields (S)-enantiomers with 89% ee . Chiral sulfinyl auxiliaries (e.g., tert-butylsulfinyl groups) further enhance stereocontrol during spirocyclization .
Q. How do structural modifications (e.g., oxalate vs. hemioxalate salts) impact physicochemical properties?
- Methodology : Hemioxalate salts improve crystallinity and solubility in polar solvents (e.g., DMSO) compared to free bases. X-ray crystallography (via SHELX refinement) reveals hydrogen-bonding networks between the carboxylate and diazaspiro framework, which stabilize the lattice . Differential scanning calorimetry (DSC) shows hemioxalate melting points ~131–133°C, correlating with thermal stability .
Q. What strategies resolve contradictions in reported biological activities (e.g., receptor binding vs. cytotoxicity)?
- Methodology :
- SAR Studies : Compare analogues like tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate to identify critical substituents for target engagement .
- Dose-Response Assays : Use IC50 values (e.g., µM range in kinase inhibition assays) to distinguish specific activity from off-target effects .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., G-protein-coupled receptors) to rationalize divergent bioactivity data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
